4-Bromo-2-cyclopentylphenol
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry
4-Bromo-2-cyclopentylphenol is significant in the field of organic chemistry, particularly in synthesis. Shirinian et al. (2012) explored the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting methods highly useful for the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are important synthons in organic synthesis (Shirinian et al., 2012). Similarly, Toda and Takehira (1972) investigated reactions involving bromo-cyclobutanones, providing insights into the synthesis of complex brominated compounds (Toda & Takehira, 1972).
Photoreaction Mechanisms
Akai et al. (2002) conducted a study on the photoreaction mechanisms of 2-bromophenols, including compounds similar to this compound, using matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research aids in understanding the photochemical behavior of such brominated compounds (Akai et al., 2002).
Conformational Studies
In conformational studies, Grossel et al. (1993) analyzed dihydrotetraphenylmethanes, including bromo derivatives, to understand the molecular structure and interactions. These studies are crucial for designing molecules with specific properties and behaviors (Grossel et al., 1993).
Bromination Mechanisms
Studies by Gol'dfarb et al. (1974) and Campaigne et al. (1969) on bromination mechanisms of various aromatic and heteroaromatic compounds, including those structurally related to this compound, provide insights into the selectivity and outcomes of bromination reactions. This knowledge is fundamental in organic synthesis and chemical engineering (Gol'dfarb et al., 1974), (Campaigne et al., 1969).
Mesomorphic Properties
Tinh et al. (1979) investigated the mesomorphic properties of bromo and cyano substituted diarylethanes, providing valuable information for materials science and the development of liquid crystal technologies (Tinh et al., 1979).
Analytical Chemistry Applications
Mishra et al. (2001) demonstrated a method for determining bromide in samples by converting it into bromophenols, including compounds similar to this compound. This research is relevant for analytical chemistry, particularly in environmental and food analysis (Mishra et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-cyclopentylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWLBOQPTKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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